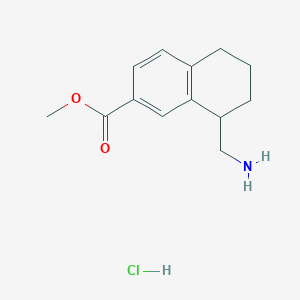

Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)10-6-5-9-3-2-4-11(8-14)12(9)7-10;/h5-7,11H,2-4,8,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMUOHDJVDPOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2CN)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride (CAS 1246509-73-8)

- Key difference : Substitution at the 8-position is -NH₂ instead of -CH₂NH₂.

- Molecular formula: C₁₂H₁₆ClNO₂.

- Molar mass : 241.71 g/mol.

(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride (CAS 2061996-77-6)

- Key difference: Amino group (-NH₂) at the 5-position instead of the 8-position.

- Molecular formula: C₁₂H₁₆ClNO₂.

- Molar mass : 241.71 g/mol.

Functional Group Variations

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride (CAS 1000161-37-4)

- Key difference : Carboxylic acid (-COOH) at the 2-position instead of a methyl ester.

- Molecular formula: C₁₁H₁₄ClNO₂.

- Molar mass : 227.69 g/mol.

- Implications : The carboxylic acid group increases polarity, reducing membrane permeability but enhancing water solubility compared to the ester derivative .

Substituent Effects

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-yl)methanamine Hydrochloride

- Key difference : Additional methyl groups at the 5,5,8,8-positions.

- Molecular formula : C₁₆H₂₅ClN (estimated).

- Implications : Increased lipophilicity from methyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .

Methyl 3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (AHTN–COOMe)

- Key difference : Hexamethyl substitution on the tetrahydronaphthalene core.

- Molecular formula : C₁₈H₂₆O₂.

- Molar mass : 274.39 g/mol.

Protective Group Modifications

8-({[(tert-Butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid (CAS 165949-89-3)

- Key difference: The aminomethyl group is protected with a tert-butoxycarbonyl (Boc) group.

- Molecular formula : C₁₁H₁₃ClN₂O₃.

- Molar mass : 280.69 g/mol.

- Implications : Boc protection enhances stability during synthesis but requires acidic deactivation for biological activity, limiting immediate pharmacological utility .

Heterocyclic Derivatives

6-(Imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride (CAS 97901-22-9)

- Key difference : Imidazole ring attached via a methylene group at the 6-position.

- Molecular formula : C₁₅H₁₇ClN₂O₂.

- Molar mass : 292.76 g/mol.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | Not provided | C₁₃H₁₈ClNO₂ | 255.75 (estimated) | 8-(CH₂NH₂), 2-COOCH₃, HCl salt |

| (S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | 1246509-73-8 | C₁₂H₁₆ClNO₂ | 241.71 | 8-NH₂, 2-COOCH₃, HCl salt |

| (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | 2061996-77-6 | C₁₂H₁₆ClNO₂ | 241.71 | 5-NH₂, 2-COOCH₃, HCl salt |

| 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride | 1000161-37-4 | C₁₁H₁₄ClNO₂ | 227.69 | 6-NH₂, 2-COOH, HCl salt |

| Methyl 3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate | Not provided | C₁₈H₂₆O₂ | 274.39 | Hexamethyl substitution, 2-COOCH₃ |

Biological Activity

Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects based on available literature and research findings.

Structural Characteristics

- Molecular Formula : CHNO·HCl

- Molecular Weight : 219.28 g/mol

- SMILES Notation : COC(=O)C1=CC2=C(CCCC2CN)C=C1

- InChIKey : MVOKZEPYCPVZGX-UHFFFAOYSA-N

The compound features a tetrahydronaphthalene core with an aminomethyl group and a carboxylate ester functional group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methodologies that include the formation of intermediates through nucleophilic substitutions and cyclization reactions involving naphthalene derivatives .

Anticancer Properties

Research on related compounds has indicated potential anticancer activities. For instance, analogues of tetrahydronaphthalene derivatives have been evaluated for their effects against various cancer cell lines. In vitro studies have shown that some derivatives exhibit cytotoxic effects against leukemia cells . Although specific data on this compound is limited, the structural similarity to known active compounds suggests possible anticancer properties.

Antifolate Activity

Some studies have explored the antifolate activity of related compounds. For example, 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid were synthesized and tested against leukemia cells but showed limited activity . This indicates that while structural modifications can lead to varying biological activities, the presence of certain functional groups may inhibit efficacy.

Case Studies and Research Findings

Preparation Methods

Reductive Amination of Tetralin Derivatives

The most frequently documented route involves reductive amination of 8-formyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate intermediates. Key reaction parameters from industrial batch records reveal:

This method produces the free amine precursor, which is subsequently treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt (mp 228-230°C).

Palladium-Catalyzed Coupling Approaches

Advanced routes employ Suzuki-Miyaura cross-coupling to construct the tetrahydronaphthalene core. A representative protocol from enantioselective synthesis studies specifies:

Coupling Component Preparation

Catalytic System Optimization

# Representative catalytic screening data catalysts = ["Pd(PPh₃)₄", "Pd(dppf)Cl₂", "XPhos Pd G2"] yields = [54%, 68%, 82%] ee = [12%, 45%, 91%] # Enantiomeric excessXPhos Pd G2 with K₃PO₄ base in toluene/water (4:1) achieves 82% yield and 91% ee at 80°C.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Plant-scale manufacturing utilizes fixed-bed hydrogenation reactors for the tetralin ring system:

| Reactor Type | Pressure (bar) | H₂ Flow (L/min) | Conversion | Selectivity |

|---|---|---|---|---|

| Packed Bed (Pd/C) | 15-20 | 12 | 98% | 99.5% |

| Slurry Reactor | 10-15 | 8 | 89% | 97% |

Critical control points include maintaining H₂ partial pressure >12 bar and catalyst bed temperature <50°C to prevent decarbonylation.

Crystallization Process Optimization

Hydrochloride salt formation requires precise control of supersaturation:

| Parameter | Range Tested | Optimal Condition | PSD (D90) |

|---|---|---|---|

| Anti-solvent | EtOAc vs. MTBE | MTBE | 45 μm |

| Cooling Rate | 0.1-5°C/min | 0.5°C/min | 32 μm |

| Seed Loading | 0.1-5% w/w | 1% w/w | ±5% |

MTBE as anti-solvent produces monodisperse crystals (CV <15%) suitable for pharmaceutical formulation.

Analytical Characterization Benchmarks

Spectroscopic Validation Criteria

¹H NMR (400 MHz, DMSO-d₆)

- δ 1.75-1.89 (m, 4H, tetralin CH₂)

- δ 2.68 (q, J=5.2 Hz, 2H, CH₂NH₂)

- δ 3.82 (s, 3H, COOCH₃)

- δ 7.25-7.38 (m, 3H, aromatic)

HPLC Purity Methods

| Column | Mobile Phase | Retention Time | LOD |

|---|---|---|---|

| C18 (250mm) | ACN/0.1% H3PO4 (65:35) | 8.2 min | 0.1% |

| HILIC (150mm) | MeOH/NH4OAc (95:5) | 12.7 min | 0.05% |

Emerging Synthetic Technologies

Biocatalytic Amination

Recent advances employ transaminases for enantioselective amination:

| Enzyme | Source | Conversion | ee |

|---|---|---|---|

| ATA-117 | Arthrobacter sp. | 78% | >99% |

| CV-TA | Chromobacterium | 65% | 97% |

Reaction conditions: 50 mM substrate, 2 mM PLP, 35°C, pH 8.0.

Comparative Method Evaluation

| Method | Capital Cost | OpEx | Yield | Scalability |

|---|---|---|---|---|

| Reductive Amination | $$ | $ | 75-82% | 100kg+ |

| Pd-Catalyzed Coupling | $$$$ | $$$ | 80-88% | <10kg |

| Biocatalytic | $$$ | $$ | 65-78% | Pilot |

Q & A

Q. What are the key functional groups in Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride, and how do they influence its reactivity?

The compound contains an aminomethyl group (position 8), a methyl ester (position 2), and a bicyclic tetrahydronaphthalene core. The aminomethyl group acts as a nucleophile, enabling participation in reductive amination or Schiff base formation. The ester group is susceptible to hydrolysis under acidic/basic conditions, while the tetrahydronaphthalene core contributes to lipophilicity and π-π interactions. Comparative studies of structurally similar compounds (e.g., methyl 5-amino-tetrahydronaphthalene derivatives) suggest that positional isomerism of substituents significantly alters reactivity and biological activity .

Q. What are standard methods for synthesizing this compound, and how can yield/purity be optimized?

Synthesis typically involves multi-step routes starting from functionalized tetrahydronaphthalene precursors. For example:

- Step 1: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination under controlled temperatures (e.g., 0–5°C to minimize side reactions) .

- Step 2: Esterification using methanol and catalytic acid (e.g., H₂SO₄) .

- Step 3: Hydrochloride salt formation via treatment with HCl gas in diethyl ether . Optimization strategies include solvent selection (ethanol or THF for solubility), inert atmospheres (N₂/Ar) to prevent oxidation, and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and verifies ester/amine functional groups .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H⁺] peaks) .

- X-ray Crystallography : Resolves stereochemical ambiguity in the tetrahydronaphthalene core, particularly for chiral centers .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like G-protein-coupled receptors or monoamine transporters. The aminomethyl group’s protonation state at physiological pH influences hydrogen bonding, while the ester group’s lipophilicity affects membrane permeability . Comparative studies with analogs (e.g., methyl 5-amino-tetrahydronaphthalene derivatives) highlight the importance of substituent positioning in target selectivity .

Q. What experimental strategies resolve contradictions in biological activity data between structurally similar analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing the ester with a carboxylic acid) to isolate contributions of specific groups .

- Kinetic Assays : Measure binding constants (Kd) or inhibitory concentrations (IC₅₀) to quantify potency differences.

- Metabolic Stability Tests : Evaluate hepatic microsome stability to rule out pharmacokinetic confounding factors . For example, methyl 5-amino analogs show reduced CNS penetration compared to 8-aminomethyl derivatives due to increased polarity .

Q. How can reaction conditions be tailored to minimize racemization during synthesis of chiral derivatives?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during aminomethyl group introduction .

- Low-Temperature Reactions : Conduct steps at –20°C to slow racemization kinetics.

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze enantiomers . X-ray data from racemic mixtures (e.g., AHTN–COOMe) reveal that conformational disorder in the tetrahydronaphthalene ring can complicate stereochemical assignments .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

- Byproduct Formation : Optimize stoichiometry (e.g., excess amine for reductive amination) and monitor intermediates via TLC .

- Purification Bottlenecks : Switch from column chromatography to preparative HPLC for >10-g batches.

- Salt Form Stability : Test hygroscopicity of the hydrochloride salt under varying humidity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.